molecular formula C6H9ClF3N3 B2361860 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride CAS No. 2344685-71-6

2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride

Cat. No.: B2361860
CAS No.: 2344685-71-6
M. Wt: 215.6
InChI Key: MAVUEJOJBGMRAS-UHFFFAOYSA-N
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Description

2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical and physical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with 2,2,2-trifluoroethylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is often obtained as a hydrochloride salt to improve its stability and solubility.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imidazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted imidazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with its target, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: Lacks the trifluoroethyl group, resulting in different chemical and physical properties.

    3-(2,2,2-Trifluoroethyl)imidazole: Similar structure but without the methyl group at the 2-position.

    4-Amino-2-methylimidazole: Similar core structure but lacks the trifluoroethyl group.

Uniqueness

2-Methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride is unique due to the presence of both the methyl and trifluoroethyl groups, which confer distinct chemical reactivity and biological activity. The trifluoroethyl group, in particular, enhances the compound’s lipophilicity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3.ClH/c1-4-11-2-5(10)12(4)3-6(7,8)9;/h2H,3,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVUEJOJBGMRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344685-71-6
Record name 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazol-5-amine hydrochloride
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